molecular formula C8H5F3O B138007 2,2,2-Trifluoroacetophenone CAS No. 434-45-7

2,2,2-Trifluoroacetophenone

Cat. No.: B138007
CAS No.: 434-45-7
M. Wt: 174.12 g/mol
InChI Key: KZJRKRQSDZGHEC-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroacetophenone is an organic compound with the molecular formula C8H5F3O. It is a colorless liquid with a characteristic odor and is known for its high reactivity due to the presence of the trifluoromethyl group. This compound is widely used in organic synthesis and serves as a valuable intermediate in the production of various pharmaceuticals and agrochemicals .

Safety and Hazards

2,2,2-Trifluoroacetophenone is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

2,2,2-Trifluoroacetophenone primarily targets tertiary amines and azines . These compounds are prevalent in various biochemical processes and play a crucial role in the structure and function of many biomolecules.

Mode of Action

The compound acts as an organocatalyst for the oxidation of tertiary amines and azines to N-oxidesalkenes . This interaction results in the transformation of these targets, affecting their chemical properties and subsequent interactions.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidation of tertiary amines and azines . The compound facilitates this process, leading to the formation of N-oxidesalkenes. These products can then participate in further reactions, influencing downstream effects in the biochemical network.

Pharmacokinetics

Its physical properties such as boiling point (165-166 °c) and density (124 g/mL at 25 °C) suggest that it may have significant volatility and solubility , which could influence its bioavailability.

Result of Action

The action of this compound results in the formation of N-oxidesalkenes from tertiary amines and azines . This transformation can alter the chemical behavior of these compounds, potentially influencing various molecular and cellular processes.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is used as a catalyst in the environmentally friendly epoxidation of alkenes , suggesting that it may be sensitive to environmental conditions such as temperature and pressure. , implying that environmental containment may be necessary for its use.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,2-Trifluoroacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production often employs the Friedel-Crafts acylation method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-3′-(trifluoromethyl)acetophenone
  • 2,2,2,4′-Tetrafluoroacetophenone
  • 4′-Bromo-2,2,2-trifluoroacetophenone
  • 4′-Chloro-2,2,2-trifluoroacetophenone

Comparison: 2,2,2-Trifluoroacetophenone is unique due to its high reactivity and versatility in various chemical reactions. The presence of the trifluoromethyl group significantly enhances its electrophilicity compared to similar compounds, making it a more effective catalyst and intermediate .

Properties

IUPAC Name

2,2,2-trifluoro-1-phenylethanone
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InChI

InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZJRKRQSDZGHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5F3O
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DSSTOX Substance ID

DTXSID6059992
Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Molecular Weight

174.12 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name 2,2,2-Trifluoroacetophenone
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Vapor Pressure

1.22 [mmHg]
Record name 2,2,2-Trifluoroacetophenone
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CAS No.

434-45-7
Record name 2,2,2-Trifluoro-1-phenylethanone
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Record name Phenyl trifluoromethyl ketone
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Record name Trifluoroacetophenone
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Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Record name Ethanone, 2,2,2-trifluoro-1-phenyl-
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Record name 2,2,2-trifluoroacetophenone
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Record name 2,2,2-TRIFLUOROACETOPHENONE
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Synthesis routes and methods

Procedure details

10.0 g (0.057 mol) of 2,2,2-trifluoro-1-phenylethanol and 0.96 g (0.0028 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 250 ml of methylene chloride at room temperature. 35 ml (0.068 mol) of an approximately 12% strength sodium hypochlorite solution are metered in within 20 minutes with vigorous stirring and the mixture is stirred for a further 6 hours at room temperature. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with methylene chloride and the combined organic phases are washed with saturated aqueous sodium chloride solution. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Following distillation of the crude product in a kugelrohr (24 torr, 90°-115° C. bath temperature), 7.45 g (75% of theory) of trifluoroacetylbenzene are obtained. nD20 : 1.4658.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,2,2-trifluoroacetophenone?

A1: The molecular formula of this compound is C8H5F3O, and its molecular weight is 174.12 g/mol.

Q2: Are there any notable spectroscopic characteristics of TFAP?

A2: Yes, TFAP exhibits characteristic peaks in various spectroscopic techniques. For instance, in infrared spectroscopy, the carbonyl group (C=O) shows a strong absorption band. []

Q3: Is TFAP stable under ambient conditions?

A3: TFAP exhibits good stability in the dark, even at elevated temperatures (up to 75 °C for at least 30 minutes) and in acidic or basic solutions (1 M). []

Q4: Can TFAP act as a catalyst in organic reactions?

A4: Yes, TFAP has demonstrated organocatalytic activity in various oxidation reactions, such as the epoxidation of alkenes, [] oxidation of sulfides to sulfoxides and sulfones, [] and the oxidation of tertiary amines and azines to N-oxides. [] It operates under mild conditions, utilizing hydrogen peroxide (H2O2) as a green oxidant.

Q5: What is the mechanism of TFAP-catalyzed epoxidation of alkenes?

A5: While the exact mechanism is still under investigation, mechanistic studies using high-resolution mass spectrometry (HRMS) suggest that a dioxirane intermediate is unlikely to be involved in the catalytic cycle. []

Q6: Are there other catalytic applications of TFAP?

A7: Beyond oxidation and asymmetric hydrogenation, TFAP participates in reactions catalyzed by transition metals and phosphines. For example, in the presence of copper, silver, or phosphine catalysts, TFAP reacts with propiolates to selectively synthesize various quinoline derivatives. []

Q7: Have computational methods been employed to study TFAP?

A8: Yes, density functional theory (DFT) calculations have provided valuable insights into the adsorption and reactivity of TFAP on metal surfaces. [, , , , ] For instance, DFT calculations revealed that aryl−CH···O bonding drives the formation of TFAP dimers on Pt(111). [] Additionally, DFT studies have explored the full catalytic cycle of ketone hydrogenation by TFAP in the presence of silicon trifluoride (SiF3H) as a hydride source. []

Q8: How does the trifluoromethyl group influence the reactivity of TFAP?

A9: The electron-withdrawing nature of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon in TFAP, making it more susceptible to nucleophilic attack. This effect is evident in reactions like nucleophilic addition with organotin(II) amides, leading to tin(II)-alkoxides. []

Q9: Does modifying the phenyl ring of TFAP affect its properties?

A10: Yes, introducing substituents on the phenyl ring of TFAP can alter its electronic and steric properties, influencing its reactivity and interactions with other molecules. For example, adding electron-donating groups could potentially reduce the electrophilicity of the carbonyl group. [, ]

Q10: What analytical techniques are commonly employed to study TFAP and its reactions?

A12: A range of analytical techniques has been utilized, including nuclear magnetic resonance (NMR) spectroscopy, [, , , ] X-ray crystallography, [, , , , ] gas chromatography-mass spectrometry (GC-MS), [] high-resolution mass spectrometry (HRMS), [] scanning tunneling microscopy (STM), [, , , , , ] and surface vibrational spectroscopy. []

Q11: Is there information available on the environmental fate and effects of TFAP?

A11: The provided research primarily focuses on the synthetic and catalytic aspects of TFAP. Detailed investigations into its environmental impact, degradation pathways, and ecotoxicological effects are not extensively discussed.

Q12: What resources are crucial for advancing TFAP research?

A12: Further research on TFAP would benefit from access to advanced analytical instrumentation, computational chemistry resources for modeling and simulation, and high-throughput screening platforms for catalyst discovery and optimization.

Q13: What are some significant milestones in TFAP research?

A16: Key milestones include the discovery of TFAP's organocatalytic activity, [, , ] its application in asymmetric hydrogenation reactions on chirally modified surfaces, [] and the use of DFT calculations to elucidate reaction mechanisms and predict catalytic cycles involving TFAP. [, , , , ]

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